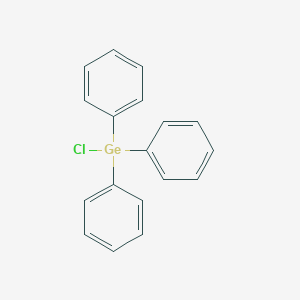

Triphenylgermanium chloride

Vue d'ensemble

Description

Triphenylgermanium chloride, also known as this compound, is an organogermanium compound with the chemical formula (C6H5)3GeCl. It is a white to yellow crystalline solid that is sensitive to moisture. This compound is used in various chemical reactions and has applications in scientific research and industry .

Méthodes De Préparation

Triphenylgermanium chloride can be synthesized through several methods:

-

Reaction of Triphenylgermanium Hydride with Chlorine

Reaction Conditions: This method involves the reaction of triphenylgermanium hydride with chlorine gas.

Equation: (C6H5)3GeH + Cl2 → (C6H5)3GeCl + HCl

-

Reaction of Triphenylgermanium Bromide with Silver Chloride

Reaction Conditions: Triphenylgermanium bromide reacts with silver chloride in an organic solvent.

Equation: (C6H5)3GeBr + AgCl → (C6H5)3GeCl + AgBr

-

Industrial Production

Analyse Des Réactions Chimiques

Triphenylgermanium chloride undergoes various chemical reactions, including:

-

Substitution Reactions

Common Reagents: Sodium alkoxides, Grignard reagents.

Conditions: Typically carried out in organic solvents like ether or tetrahydrofuran.

Products: Substituted germanium compounds, such as triphenylgermanium alkoxides.

-

Reduction Reactions

Common Reagents: Lithium aluminum hydride (LiAlH4).

Conditions: Conducted in anhydrous conditions.

Products: Triphenylgermanium hydride.

-

Oxidation Reactions

Common Reagents: Oxidizing agents like hydrogen peroxide (H2O2).

Conditions: Carried out in aqueous or organic solvents.

Products: Oxidized germanium compounds

Applications De Recherche Scientifique

Catalytic Applications

1.1. Reducing Agent in Organic Synthesis

Triphenylgermanium chloride has been utilized as a reducing agent in organic synthesis. It can effectively reduce α-bromo carboxylic acid derivatives when combined with triphenylphosphine, demonstrating its utility in the synthesis of complex organic molecules . This reaction pathway is significant for the development of pharmaceuticals and fine chemicals.

1.2. Electrocatalysis

Recent studies indicate that this compound can serve as a catalyst in electrocatalytic processes, particularly in energy generation and storage applications. Its ability to facilitate electron transfer reactions makes it a candidate for use in batteries and fuel cells .

Materials Science

2.1. Thin Film Deposition

This compound is employed in the deposition of germanium-based thin films, which are crucial for electronic and optoelectronic applications. These films are used in devices such as solar cells, sensors, and transistors due to their excellent electronic properties .

2.2. Protective Coatings

The compound is also explored for use in protective coatings due to its moisture sensitivity and ability to form stable films. These coatings can enhance the durability of materials used in harsh environments .

Biological Applications

3.1. Antimicrobial Activity

Research has shown that organogermanium compounds, including this compound, exhibit antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents .

3.2. Pesticidal Activity

In addition to antimicrobial effects, this compound has been tested for pesticidal activity against specific pests such as Corcyra cephalonica. This dual functionality highlights its potential application in agriculture as a biopesticide .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of triphenylchlorogermane involves its interaction with cellular components and enzymes. It can modulate various molecular pathways, leading to changes in cellular functions. The compound’s effects are mediated through its ability to form complexes with proteins and other biomolecules, influencing their activity and stability .

Comparaison Avec Des Composés Similaires

Triphenylgermanium chloride can be compared with other similar compounds, such as:

-

Triphenylgermanium Hydride

- Similar in structure but contains a hydrogen atom instead of a chlorine atom.

- Used in reduction reactions and as a reducing agent.

-

Chlorotrimethylgermane

- Contains three methyl groups instead of phenyl groups.

- Used in the synthesis of organogermanium compounds with different properties.

-

Triphenylgermanium Bromide

- Similar in structure but contains a bromine atom instead of a chlorine atom.

- Used in similar substitution reactions but with different reactivity .

This compound is unique due to its specific reactivity and applications in various fields, making it a valuable compound for research and industrial purposes.

Activité Biologique

Triphenylgermanium chloride (TPGe) is an organogermanium compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological effects of TPGe, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and case studies.

- Molecular Formula : C₁₈H₁₅ClGe

- Molecular Weight : 339.41 g/mol

- CAS Number : 1626-24-0

- Appearance : White to yellow powder

- Melting Point : 114-115 °C

- Boiling Point : 285 °C

Antimicrobial Activity

Research indicates that organogermanium compounds, including TPGe, exhibit significant antimicrobial properties. A study conducted on various organogermanium(IV) complexes demonstrated their effectiveness against a range of bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound

| Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 mg/ml |

| Escherichia coli | 20 mg/ml |

| Aspergillus niger | 30 mg/ml |

| Fusarium oxysporum | 40 mg/ml |

The results suggest that TPGe enhances the activity of ligands through complexation, improving their ability to permeate microbial cell membranes and exert antimicrobial effects .

Anti-inflammatory Properties

TPGe has been shown to modulate inflammatory responses. Studies indicate that it can inhibit the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to reduced secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Case Study: Inhibition of Inflammation

In a mouse model, TPGe administration resulted in significant reductions in inflammatory markers following exposure to lipopolysaccharides (LPS), which are known to trigger systemic inflammation. The compound's ability to modulate immune responses highlights its potential as an anti-inflammatory agent .

Anticancer Activity

Recent studies have explored the anticancer effects of TPGe, particularly in breast cancer models. Research indicates that TPGe can slow down the migration of breast cancer cells (MDA-MB-231), suggesting a potential role in cancer metastasis inhibition.

Table 2: Effects of this compound on Cancer Cells

| Cancer Type | Cell Line | Effect Observed |

|---|---|---|

| Breast Cancer | MDA-MB-231 | Reduced cell migration |

| Melanoma | B16 4A5 | Immune modulation |

In vitro studies have shown that TPGe may enhance the activity of natural killer (NK) cells and promote macrophage polarization towards an M1 phenotype, which is associated with tumor suppression .

The biological activities of TPGe can be attributed to several mechanisms:

- Chelation Effects : The chelation theory suggests that the coordination of TPGe with biological molecules enhances its permeability and bioactivity.

- Immune Modulation : TPGe stimulates interferon production and enhances NK cell activity, contributing to improved immune responses against tumors .

- Oxidative Stress Regulation : It exhibits antioxidant properties that may protect cells from oxidative damage, further supporting its therapeutic potential .

Propriétés

IUPAC Name |

chloro(triphenyl)germane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClGe/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONQMBYVVEVFYRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)(C3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClGe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061831 | |

| Record name | Germane, chlorotriphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1626-24-0 | |

| Record name | Chlorotriphenylgermane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1626-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Germane, chlorotriphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001626240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphenylchlorogermane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166299 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Germane, chlorotriphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Germane, chlorotriphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylgermanium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of triphenylchlorogermane in the synthesis of Ge1−xSnx nanowires?

A1: Triphenylchlorogermane serves as the primary source of germanium in the synthesis of Ge1−xSnx nanowires []. It undergoes reduction in the presence of sodium borohydride, a strong reducing agent. This reduction process, coupled with the presence of tin nanoparticle seeds, facilitates the formation of Ge1−xSnx nanowires through a solution-liquid-solid (SLS) mechanism [].

Q2: How does the structure of triphenylchlorogermane influence its reactivity in this synthesis process?

A2: While the provided research [] doesn't delve into the specifics of triphenylchlorogermane's reactivity, we can infer some aspects. The presence of the chlorine atom bonded to germanium makes it susceptible to nucleophilic attack by the reducing agent, sodium borohydride. The three phenyl groups attached to germanium likely influence the solubility of the compound and may play a role in controlling the growth and morphology of the resulting nanowires. Further investigation into the reaction mechanism and kinetics would be needed to fully understand the influence of triphenylchlorogermane's structure on the synthesis process.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.